molecular formula C20H16FN7OS B1191781 INCB054329

INCB054329

Katalognummer: B1191781
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

INCB054329 is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to this compound treatment with IC50 values below 500 nM in cell proliferation assays. This compound down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. This compound as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.

Wissenschaftliche Forschungsanwendungen

1. Application in Myeloma Cells

INCB054329, a Bromodomain and Extraterminal Domain (BET) inhibitor, has shown potential in treating multiple myeloma. It diminishes the expression of crucial oncogenes like FGFR3 and NSD2/MMSET/WHSC1, particularly in t(4;14)-rearranged cell lines. Its suppressive effect on FGFR3 sensitizes certain myeloma cells to fibroblast growth factor receptor inhibitors. Moreover, this compound disrupts interleukin-6 Janus kinase–signal transducers and activators of transcription (JAK–STAT) signaling, leading to reduced IL6 receptor levels and diminished STAT3 signaling. This property suggests that combining this compound with JAK inhibitors could further inhibit myeloma cell growth and potentiate tumor growth inhibition in vivo, even in myeloma models not inherently sensitive to JAK inhibition alone (Stubbs et al., 2018).

2. Efficacy in Advanced Malignancies

This compound has been studied in first-in-human phase 1/2 trials for advanced malignancies. It demonstrated a shorter terminal elimination half-life and higher interpatient variability in oral clearance compared to another BET inhibitor, INCB057643. Treatment-related adverse events were similar to those observed with INCB057643. The results indicated that this compound exhibited a distinct pharmacokinetic and pharmacodynamic profile, which necessitates further research to optimize therapeutic strategies and patient selection (Falchook et al., 2019).

3. Inhibition of BET Proteins in Lymphoma Models

This compound has shown encouraging preclinical activity in various hematologic malignancies. It effectively inhibits the in vitro growth of B cell malignancies, including Hodgkin and non-Hodgkin lymphoma, by inducing cell cycle arrest and apoptosis. Moreover, this compound has demonstrated in vivo efficacy in models of diffuse large B-cell lymphoma (DLBCL) and synergizes with other agents like bendamustine and PI3Kδ inhibitors. These findings support the clinical investigation of this compound, both as monotherapy and in combination with other treatments, in B cell lymphoma, particularly high-risk double-hit lymphoma (Stubbs et al., 2016).

4. Combination Therapies in Colorectal Cancer Models

This compound has demonstrated efficacy as a single agent and in combination with targeted therapies in colorectal cancer models. It induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines by down-regulating c-Myc expression. Combinations of this compound with MEK inhibitors have shown synergy in inhibiting c-Myc protein expression and the MEK/ERK signaling pathway. These findings suggest that this compound could be utilized as a single agent or in combination with other targeted therapies for treating colon cancer (Liu et al., 2015).

Eigenschaften

Molekularformel

C20H16FN7OS

Aussehen

Solid powder

Synonyme

INCB054329;  INCB-054329;  INCB 054329.; none

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.